molecular formula C18H15F2NO4S3 B2745674 4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide CAS No. 896346-49-9

4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide

Cat. No. B2745674
M. Wt: 443.5
InChI Key: VZVFHQHMQXOHSA-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide” has the molecular formula C14H14F2N2O4S2 and a molecular weight of 376.3987664 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C14H14F2N2O4S2. It contains 14 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure and the properties of its constituents. For instance, 4-Fluorophenol, which has some structural similarities, has a boiling point of 185 °C and a melting point of 43-46 °C .

Scientific Research Applications

Polymorphism of Aromatic Sulfonamides with Fluorine Groups

Research conducted by Terada et al. (2012) investigated the effect of fluorine substitution on the polymorphism of aromatic sulfonamides. The study found that fluorine-substituted sulfonamides exhibit polymorphism or pseudopolymorphism, which could have implications for their physical properties and potential applications in materials science and pharmaceuticals. This work contributes to understanding how fluorine atoms influence the crystalline structures and stability of sulfonamides (Terada et al., 2012).

Kinetic and X-ray Crystallographic Investigations

A congener of SLC-0111, which is a carbonic anhydrase inhibitor that has reached phase I clinical trials, was studied by Lomelino et al. (2016). This research highlighted the importance of fluorine substitution in enhancing the inhibitory effect against specific carbonic anhydrase isoforms, suggesting potential applications in cancer therapy (Lomelino et al., 2016).

Synthesis and Bioactivity Studies

Gul et al. (2016) synthesized a series of benzenesulfonamides with variations in the aromatic ring, including fluorine substitution. These compounds were evaluated for their cytotoxicity and potential as carbonic anhydrase inhibitors, revealing some derivatives with significant activity, which might be explored further for their therapeutic applications (Gul et al., 2016).

properties

IUPAC Name

4-fluoro-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO4S3/c19-13-3-7-15(8-4-13)27(22,23)18(17-2-1-11-26-17)12-21-28(24,25)16-9-5-14(20)6-10-16/h1-11,18,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVFHQHMQXOHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

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